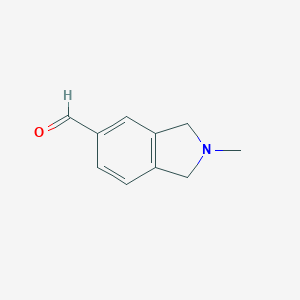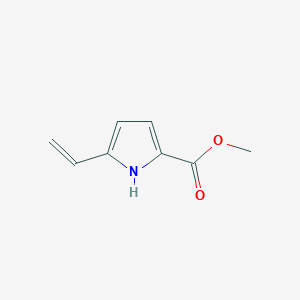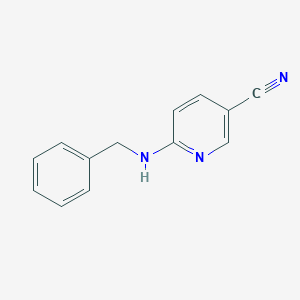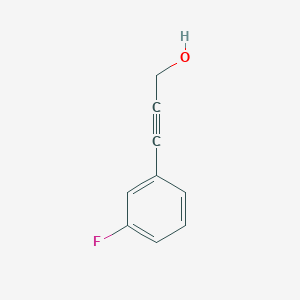
3-(3-Fluorophenyl)prop-2-yn-1-ol
Descripción general
Descripción
“3-(3-Fluorophenyl)prop-2-yn-1-ol” is an organic compound with the molecular formula C9H7FO . It has a molecular weight of 150.15 .
Molecular Structure Analysis
The InChI code for “3-(3-Fluorophenyl)prop-2-yn-1-ol” is 1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(3-Fluorophenyl)prop-2-yn-1-ol” is a liquid at room temperature . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación
Application in Biological and Medicinal Chemistry
“3-(3-Fluorophenyl)prop-2-yn-1-ol” is often used in the design of compounds developed for applications in various fields, such as biological and medicinal chemistry .
Method of Application
The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted. In general, this compound would be synthesized and then incorporated into larger molecules or systems as part of the experimental design.
Results or Outcomes
The outcomes of these applications can vary widely, as they depend on the specific goals of the research. In many cases, the presence of the “3-(3-Fluorophenyl)prop-2-yn-1-ol” moiety can influence the biological activity of the compound, potentially leading to new therapeutic agents or biological probes.
Application in Antidepressant Research
“3-(3-Fluorophenyl)prop-2-yn-1-ol” has been studied for its potential antidepressant-like effect .
Method of Application
In this research, the compound was likely administered to animal models, such as mice or rats, and their behavior was observed in tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST).
Results or Outcomes
The study found that “3-(3-Fluorophenyl)prop-2-yn-1-ol” showed an antidepressant-like effect in both the FST and TST. This effect was related to the modulation of the serotonergic system, specifically the 5-HT 1A and 5-HT 3 receptors .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Propiedades
IUPAC Name |
3-(3-fluorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRFIQXWHWFEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382222 | |
| Record name | 3-(3-fluorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)prop-2-yn-1-ol | |
CAS RN |
197239-54-6 | |
| Record name | 3-(3-fluorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

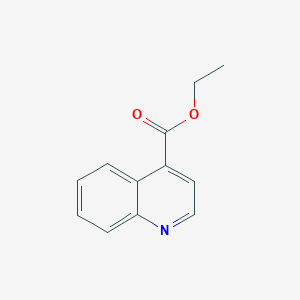
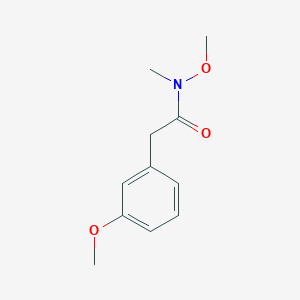
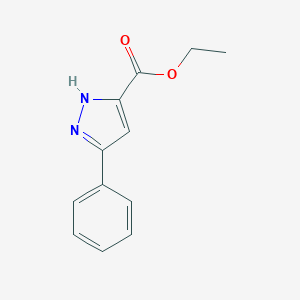

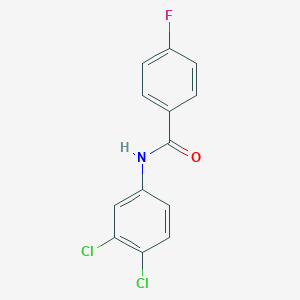
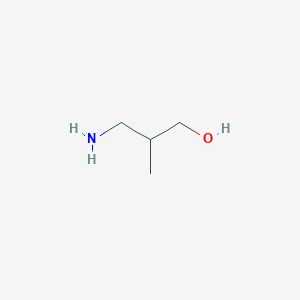
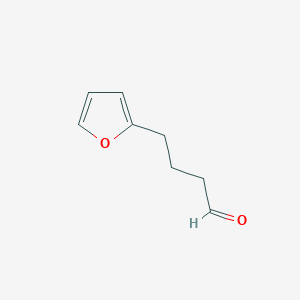
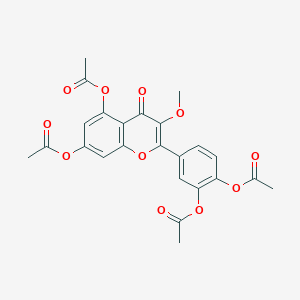
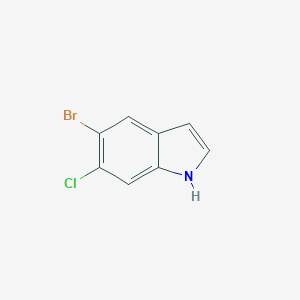
![2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid](/img/structure/B174803.png)
